Cas no 55894-52-5 (4-Nitro-3-(1-oxooctyl)oxybenzoic Acid)

4-Nitro-3-(1-oxooctyl)oxybenzoic Acid is a synthetic organic compound featuring a nitro-substituted benzoic acid core with an octanoyloxy side chain. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. The nitro group enhances electrophilic properties, while the aliphatic chain contributes to solubility in nonpolar media, facilitating diverse functionalization. Its well-defined molecular architecture ensures consistent performance in coupling and derivatization reactions. The compound’s stability under standard conditions and high purity make it suitable for precision applications. Researchers favor it for its versatility in constructing complex molecules, particularly in drug discovery and material science.
4-Nitro-3-(1-oxooctyl)oxybenzoic Acid structure
55894-52-5 structure
Product Name:4-Nitro-3-(1-oxooctyl)oxybenzoic Acid
CAS No:55894-52-5
MF:C15H19NO6
MW:309.31446480751
CID:1596332
PubChem ID:20112083
Update Time:2025-06-09

4-Nitro-3-(1-oxooctyl)oxybenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-nitro-3-(octanoyloxy)benzoic acid
    • 4-Nitro-3-[(1-oxooctyl)oxy]benzoic Acid
    • 4-nitro-3-octanoyloxybenzoic acid
    • G70601
    • 4-Nitro-3-[(1-oxooctyl)oxy]benzoicAcid
    • 4-nitro-3-octanoyloxy-benzoic acid
    • Benzoic acid, 4-nitro-3-[(1-oxooctyl)oxy]-
    • AS-82958
    • DB-206170
    • SCHEMBL7827434
    • 55894-52-5
    • DTXSID80602602
    • 4-NOOBA
    • DTXCID50553359
    • 4-Nitro-3-(1-oxooctyl)oxybenzoic Acid
    • Inchi: 1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-10-11(15(18)19)8-9-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19)
    • InChI Key: VDCATWRTRISVBZ-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C(=O)O)C=CC=1[N+](=O)[O-])C(CCCCCCC)=O

Computed Properties

  • Exact Mass: 309.12127
  • Monoisotopic Mass: 309.12123733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 9
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • PSA: 106.74

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Additional information on 4-Nitro-3-(1-oxooctyl)oxybenzoic Acid

4-Nitro-3-(1-oxooctyl)oxybenzoic Acid (CAS No. 55894-52-5): A Comprehensive Overview

4-Nitro-3-(1-oxooctyl)oxybenzoic Acid (CAS No. 55894-52-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a nitro group and an octanoyl ester moiety, making it a valuable candidate for various applications, particularly in drug discovery and development.

The chemical formula of 4-Nitro-3-(1-oxooctyl)oxybenzoic Acid is C16H17NO6. Its molecular weight is 327.31 g/mol, and it has a melting point of approximately 105-107°C. The compound is known for its solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These physical properties make it suitable for use in various laboratory settings and industrial processes.

In recent years, the study of 4-Nitro-3-(1-oxooctyl)oxybenzoic Acid has been driven by its potential therapeutic applications. Research has shown that this compound exhibits anti-inflammatory and anti-cancer properties, which have been attributed to its ability to modulate key signaling pathways involved in these diseases. For instance, studies have demonstrated that 4-Nitro-3-(1-oxooctyl)oxybenzoic Acid can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer progression.

Beyond its anti-inflammatory and anti-cancer effects, 4-Nitro-3-(1-oxooctyl)oxybenzoic Acid has also been explored for its potential use in neurodegenerative diseases. Research has indicated that this compound can protect neurons from oxidative stress and promote neurogenesis, making it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 4-Nitro-3-(1-oxooctyl)oxybenzoic Acid involves several steps, including the nitration of 3-hydroxybenzoic acid followed by esterification with octanoic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The synthetic route is well-documented in the literature and can be adapted for large-scale production if needed.

In the context of drug development, the pharmacokinetic properties of 4-Nitro-3-(1-oxooctyl)oxybenzoic Acid have been extensively studied. Preclinical studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a potential drug candidate. Additionally, toxicity studies have indicated that 4-Nitro-3-(1-oxooctyl)oxybenzoic Acid is well-tolerated at therapeutic doses, with no significant adverse effects observed.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-Nitro-3-(1-oxooctyl)oxybenzoic Acid in various disease models. Early results from phase I trials have been promising, with the compound demonstrating potent therapeutic effects without causing severe side effects. These findings have paved the way for further clinical investigations and potential approval as a new therapeutic agent.

The future prospects for 4-Nitro-3-(1-oxooctyl)oxybenzoic Acid are bright. Ongoing research is focused on optimizing its formulation for different routes of administration and exploring its combination with other drugs to enhance therapeutic outcomes. Additionally, efforts are being made to identify new targets and mechanisms of action that could further expand its therapeutic potential.

In conclusion, 4-Nitro-3-(1-oxooctyl)oxybenzoic Acid (CAS No. 55894-52-5) is a promising compound with a wide range of potential applications in medicine and biotechnology. Its unique chemical structure, favorable pharmacological properties, and promising preclinical results make it an exciting area of research for scientists and clinicians alike. As more studies are conducted, it is likely that this compound will play an increasingly important role in the development of new treatments for various diseases.

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